molecular formula C12H11O4- B15198819 (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate

(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate

Cat. No.: B15198819
M. Wt: 219.21 g/mol
InChI Key: PVARIGOXRLDYSP-ZJUUUORDSA-M
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Description

(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a benzyloxycarbonyl group and a carboxylate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a benzyloxycarbonyl-protected cyclopropane carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopropane derivatives .

Scientific Research Applications

(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites. The cyclopropane ring’s strained nature can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate include other cyclopropane derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. The benzyloxycarbonyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H11O4-

Molecular Weight

219.21 g/mol

IUPAC Name

(1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10+/m1/s1

InChI Key

PVARIGOXRLDYSP-ZJUUUORDSA-M

Isomeric SMILES

C1[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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